molecular formula C21H18BrN3OS B11532505 2-Amino-4-(4-bromothiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(4-bromothiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11532505
M. Wt: 440.4 g/mol
InChI Key: DVPZPKXPPLELMX-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromothiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes a bromothiophene moiety, a methylphenyl group, and a hexahydroquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-bromothiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Hexahydroquinoline Core: The initial step involves the cyclization of appropriate starting materials to form the hexahydroquinoline core. This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate.

    Introduction of the Bromothiophene Moiety: The bromothiophene group is introduced through a bromination reaction, where thiophene is treated with a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the Methylphenyl Group: The methylphenyl group is attached via a Friedel-Crafts alkylation reaction, using a suitable alkylating agent and a Lewis acid catalyst.

    Formation of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and hexahydroquinoline moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines (R-NH2), thiols (R-SH)

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene and hexahydroquinoline moieties

    Reduction: Alcohol derivatives of the carbonyl group

    Substitution: Substituted derivatives at the bromothiophene moiety

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, the compound is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are being investigated. Its ability to interact with specific biological targets makes it a potential candidate for the treatment of various diseases, including infections and cancer.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-bromothiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes, while its anticancer effects could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-chlorothiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-4-(4-fluorothiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-4-(4-iodothiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The uniqueness of 2-Amino-4-(4-bromothiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific substitution pattern. The presence of the bromothiophene moiety imparts distinct electronic and steric properties, influencing its reactivity and biological activity. Compared to its analogs with different halogen substitutions, the bromine atom provides a balance between reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H18BrN3OS

Molecular Weight

440.4 g/mol

IUPAC Name

2-amino-4-(4-bromothiophen-2-yl)-1-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C21H18BrN3OS/c1-12-5-7-14(8-6-12)25-16-3-2-4-17(26)20(16)19(15(10-23)21(25)24)18-9-13(22)11-27-18/h5-9,11,19H,2-4,24H2,1H3

InChI Key

DVPZPKXPPLELMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC(=CS4)Br)C(=O)CCC3

Origin of Product

United States

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